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Compound of Interest

Compound Name: Lu 2443

Cat. No.: B1675338 Get Quote

A Note on "Lu 2443": The identifier "Lu 2443" is ambiguous. Publicly available scientific

literature and databases do not describe a specific experimental compound or protocol under

this name. However, "2443" corresponds to the catalog number for a widely used rabbit

monoclonal antibody targeting Peroxisome Proliferator-Activated Receptor γ (PPARγ) from Cell

Signaling Technology (CST #2443). Given the request for a cell culture experimental protocol,

these application notes are based on the properties and use of this specific antibody.

Introduction to PPARγ (81B8) Rabbit mAb #2443
Peroxisome proliferator-activated receptor γ (PPARγ) is a ligand-activated transcription factor

belonging to the nuclear receptor superfamily.[1][2][3] It is a key regulator of adipogenesis, lipid

metabolism, insulin sensitivity, and inflammation.[1][2] The PPARγ (81B8) Rabbit mAb (#2443)

is a recombinant monoclonal antibody that detects endogenous levels of total PPARγ protein.

This antibody is a valuable tool for researchers studying the physiological and pathological

roles of PPARγ in various cell culture models.

Key Applications
This antibody has been validated for a range of applications in cell culture experiments,

including:

Western Blotting (WB)

Immunoprecipitation (IP)
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Immunofluorescence/Immunocytochemistry (IF-IC)

Chromatin Immunoprecipitation (ChIP)

ChIP-sequencing (ChIP-seq)

The antibody is reactive with human and mouse PPARγ and is predicted to react with rat

PPARγ based on sequence homology.

PPARγ Signaling Pathway
PPARγ functions as a transcriptional activator by forming a heterodimer with the Retinoid X

Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome

Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding

initiates the transcription of genes involved in various cellular processes, including adipocyte

differentiation, lipid metabolism, and glucose homeostasis. The transcriptional activity of PPARγ

can be inhibited by phosphorylation by Mitogen-Activated Protein Kinase (MAPK) at Serine 84.
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Figure 1: PPARγ Signaling Pathway Diagram.

Quantitative Data Summary
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The following table summarizes the recommended starting dilutions and conditions for the

PPARγ (81B8) Rabbit mAb #2443 in various applications. It is important to note that optimal

dilutions may vary depending on the specific cell line, experimental conditions, and detection

method used.

Application
Recommended Starting
Dilution

Buffer/Reagent Notes

Western Blotting 1:1000

Incubate overnight at 4°C in

5% w/v BSA or nonfat dry milk

in TBST.

Immunoprecipitation 1:50 Use 5 µl of antibody per IP.

Immunofluorescence 1:100 - 1:200 ---

Chromatin IP (ChIP) 1:100

Use 5 µl of antibody and 10 µg

of chromatin (~4 x 10^6 cells)

per IP.

ChIP-sequencing 1:100

Use 5 µl of antibody and 10 µg

of chromatin (~4 x 10^6 cells)

per IP.

Experimental Protocols
Protocol 1: Western Blotting for PPARγ Detection in
Cultured Cells
This protocol provides a detailed methodology for detecting PPARγ protein levels in cell lysates

using the PPARγ (81B8) Rabbit mAb #2443.

Cell Lines: Adherent cells expressing PPARγ (e.g., 3T3-L1 preadipocytes, macrophages).

Antibodies:

Primary Antibody: PPARγ (81B8) Rabbit mAb #2443

Secondary Antibody: Anti-rabbit IgG, HRP-linked Antibody
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Reagents:

Cell culture medium (e.g., DMEM) with supplements

Phosphate-Buffered Saline (PBS)

SDS Lysis Buffer (e.g., 1X SDS sample buffer)

Protein assay reagent (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer

Nitrocellulose or PVDF membranes

Blocking buffer (5% nonfat dry milk or 5% BSA in TBST)

Tris-Buffered Saline with Tween® 20 (TBST)

Chemiluminescent HRP substrate
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Sample Preparation

Immunodetection

Electrophoresis & Transfer

Detection & Analysis

1. Cell Culture & Treatment

2. Cell Lysis & Harvesting

3. Protein Quantification

4. Sample Preparation for Loading

5. SDS-PAGE Gel Electrophoresis

8. Membrane Blocking

9. Primary Antibody Incubation
(PPARγ #2443, 4°C Overnight)

10. Washing (TBST)

11. Secondary Antibody Incubation
(Anti-rabbit HRP, 1 hr RT)

12. Washing (TBST)

13. Chemiluminescent Detection

6. Protein Transfer to Membrane

7. Membrane Staining (Optional)

14. Image Acquisition

15. Data Analysis
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Figure 2: Western Blotting Experimental Workflow.
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Cell Culture and Treatment:

Culture cells in appropriate medium to ~80-90% confluency.

If applicable, treat cells with experimental compounds (e.g., PPARγ agonists or

antagonists) for the desired duration.

Cell Lysis:

Aspirate the culture medium and wash the cells once with ice-cold PBS.

Add 1X SDS sample buffer directly to the plate (e.g., 100 µl for a well in a 6-well plate).

Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

Protein Quantification:

Determine the protein concentration of each lysate using a standard protein assay (e.g.,

BCA).

Sample Preparation:

Normalize the protein concentration for all samples with lysis buffer.

Heat the samples at 95-100°C for 5 minutes, then cool on ice.

Centrifuge for 5 minutes to pellet any debris.

SDS-PAGE:

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

Run the gel according to the manufacturer's instructions until the dye front reaches the

bottom.

Protein Transfer:
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Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using

a wet or semi-dry transfer system.

Membrane Blocking:

Incubate the membrane in blocking buffer (5% nonfat dry milk or 5% BSA in TBST) for 1

hour at room temperature with gentle agitation.

Primary Antibody Incubation:

Dilute the PPARγ (81B8) Rabbit mAb #2443 to 1:1000 in the recommended blocking

buffer.

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle

shaking.

Washing:

Wash the membrane three times for 5 minutes each with TBST.

Secondary Antibody Incubation:

Dilute the HRP-conjugated anti-rabbit secondary antibody in blocking buffer (e.g., 1:2000).

Incubate the membrane with the secondary antibody for 1 hour at room temperature with

gentle agitation.

Final Washes:

Repeat the washing step (Step 9).

Detection:

Incubate the membrane with a chemiluminescent HRP substrate according to the

manufacturer's protocol.

Capture the chemiluminescent signal using an imaging system.

Data Analysis:
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Analyze the band intensities to determine the relative expression levels of PPARγ. Ensure

to normalize to a loading control (e.g., β-actin or GAPDH). PPARγ typically appears as

bands at 53 and 57 kDa.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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